molecular formula C16H12N4 B14634218 Propanedinitrile, 2,2'-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- CAS No. 56403-73-7

Propanedinitrile, 2,2'-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis-

Cat. No.: B14634218
CAS No.: 56403-73-7
M. Wt: 260.29 g/mol
InChI Key: QRUVJABMVMFXTD-UHFFFAOYSA-N
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Description

Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- is a chemical compound with the molecular formula C14H12N4 It is known for its unique structure, which includes a cyclohexadiene ring substituted with diethyl groups and dicyanomethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- typically involves the reaction of 2,5-diethyl-2,5-cyclohexadiene-1,4-dione with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a catalyst like piperidine. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinodimethane derivatives.

    Reduction: Reduction reactions can convert the dicyanomethylene groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinodimethane derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- involves its interaction with molecular targets through its cyano and dicyanomethylene groups. These groups can form strong interactions with electron-rich sites in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, 2,2’-(2,5-dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis-: Similar structure but with methyl groups instead of ethyl groups.

    Propanedinitrile, 2,2’-(2,3,5,6-tetrafluoro-2,5-cyclohexadiene-1,4-diylidene)bis-: Contains fluorine atoms, leading to different chemical properties.

Uniqueness

Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.

Properties

CAS No.

56403-73-7

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

2-[4-(dicyanomethylidene)-2,5-diethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile

InChI

InChI=1S/C16H12N4/c1-3-11-5-16(14(9-19)10-20)12(4-2)6-15(11)13(7-17)8-18/h5-6H,3-4H2,1-2H3

InChI Key

QRUVJABMVMFXTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)CC

Origin of Product

United States

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